molecular formula C10H11BrF2O B12638988 1-Bromo-3-iso-butyloxy-4,5-difluorobenzene

1-Bromo-3-iso-butyloxy-4,5-difluorobenzene

Cat. No.: B12638988
M. Wt: 265.09 g/mol
InChI Key: BMNOLJYXDCCOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-iso-butyloxy-4,5-difluorobenzene is an organic compound with the molecular formula C10H11BrF2O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, iso-butyloxy, and difluoro groups

Preparation Methods

The synthesis of 1-Bromo-3-iso-butyloxy-4,5-difluorobenzene can be achieved through several synthetic routes. One common method involves the bromination of 3-iso-butyloxy-4,5-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-3-iso-butyloxy-4,5-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.

    Oxidation Reactions: The iso-butyloxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the difluoro groups. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-iso-butyloxy-4,5-dif

Properties

Molecular Formula

C10H11BrF2O

Molecular Weight

265.09 g/mol

IUPAC Name

5-bromo-1,2-difluoro-3-(2-methylpropoxy)benzene

InChI

InChI=1S/C10H11BrF2O/c1-6(2)5-14-9-4-7(11)3-8(12)10(9)13/h3-4,6H,5H2,1-2H3

InChI Key

BMNOLJYXDCCOSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=CC(=C1)Br)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.